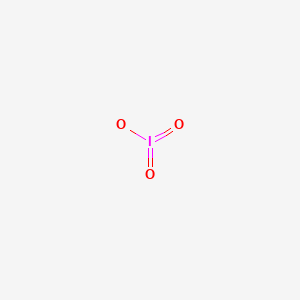
Trioxidoiodine(.)
カタログ番号 B1234976
分子量: 174.903 g/mol
InChIキー: PQULLWOPQYQVNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodine trioxide is an iodine oxide and an inorganic radical.
科学的研究の応用
Cancer Treatment
- Breast Cancer : Arsenic trioxide shows potential in breast cancer treatment. It induces apoptosis and cell cycle arrest in breast cancer cell lines, suggesting its usefulness as a therapeutic agent (Baj et al., 2002).
- Leukemia : It has been effective in treating acute promyelocytic leukemia and is being explored for other malignancies, including multiple myeloma (Chen et al., 2009).
Enhancing Effects of Other Treatments
- Combination Therapy : Pre-application of arsenic trioxide may enhance the cytotoxic effects of other anticancer drugs like vinorelbine/docetaxel on neuroblastoma cells (Qi et al., 2019).
- Nanoparticulate Formulations : Nanoparticulate forms of arsenic trioxide, such as folate-targeted liposomes, have been developed to lower systemic toxicity and improve targeting, showing promise in solid tumor treatment (Chen et al., 2009).
Mechanisms of Action
- Apoptosis Induction : Arsenic trioxide induces apoptosis in human tumor cell lines, with a specific focus on mitotic arrest and polymerization of microtubules (Ling et al., 2002).
- Differentiation and Immunomodulation : It can induce differentiation and apoptosis in breast cancer cells and enhance immunosurveillance, potentially improving treatment outcomes (Baj et al., 2002).
特性
分子式 |
IO3 |
|---|---|
分子量 |
174.903 g/mol |
InChI |
InChI=1S/IO3/c2-1(3)4 |
InChIキー |
PQULLWOPQYQVNC-UHFFFAOYSA-N |
SMILES |
O=I(=O)[O] |
正規SMILES |
O=I(=O)[O] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー



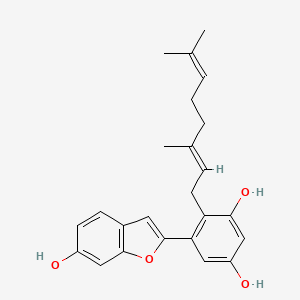
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)
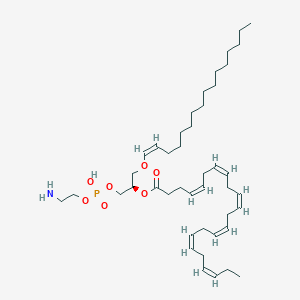
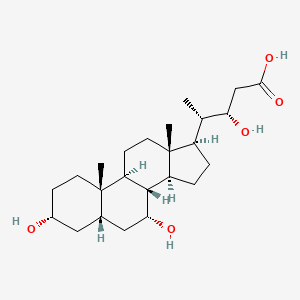
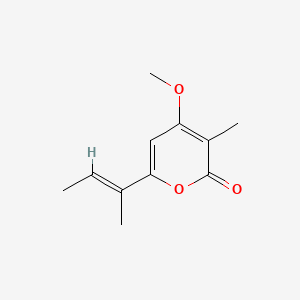



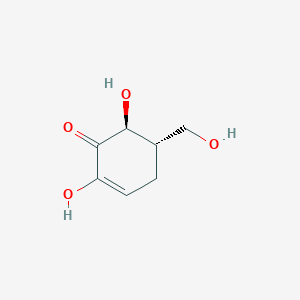


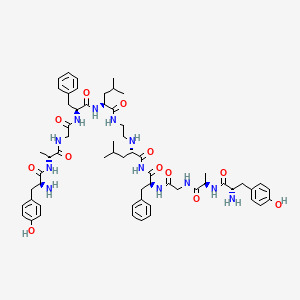
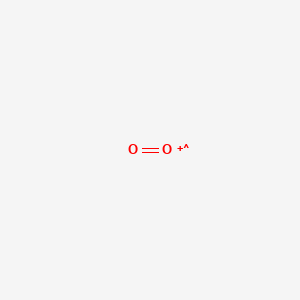
![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)